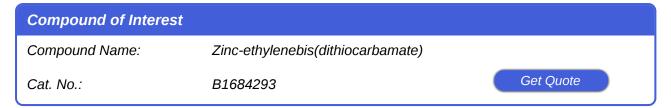


Unveiling the Elusive Crystal Structure of Zineb: A Technical Guide

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For decades since its introduction in the 1940s, the precise crystal structure of the widely used fungicide Zineb (zinc ethylenebis(dithiocarbamate)) remained unknown. This guide provides a detailed technical overview of its recently elucidated crystal structure, presenting key crystallographic data, experimental methodologies, and structural relationships for researchers, scientists, and professionals in drug development.

Crystallographic Data Summary

After extensive analysis, the crystal structure of Zineb has been determined. The compound crystallizes in a triclinic system. Key quantitative data are summarized in the tables below for ease of reference and comparison.

Table 1: Unit Cell Parameters for Zineb



| Parameter | Value |
|----------------|------------|
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.5094(9) |
| b (Å) | 9.4356(9) |
| c (Å) | 7.4120(7) |
| α (°) | 107.945(8) |
| β (°) | 100.989(7) |
| y (°) | 105.365(8) |
| Volume (ų) | 460.07(10) |

Table 2: Coordination and Bond Information

| Feature | Description |
|--------------------|---|
| Inorganic Fragment | Two Zn ²⁺ cations coordinated by thiocarbamate groups. |
| Zn-S Bonds | Four bonds with lengths in the range of 2.325–2.426 Å. |
| Long Zn-S Contact | One longer contact of 2.925(8) Å. |

Experimental Protocols

The determination of Zineb's crystal structure was achieved through powder X-ray diffraction (PXRD). The following section details the methodology employed in this pivotal experiment.

Powder X-ray Diffraction (PXRD) Protocol

Sample Preparation: An analytical standard purity sample of Zineb was utilized as received.
 The microcrystalline powder was packed into a 0.5 mm diameter borosilicate capillary, which was then sealed.



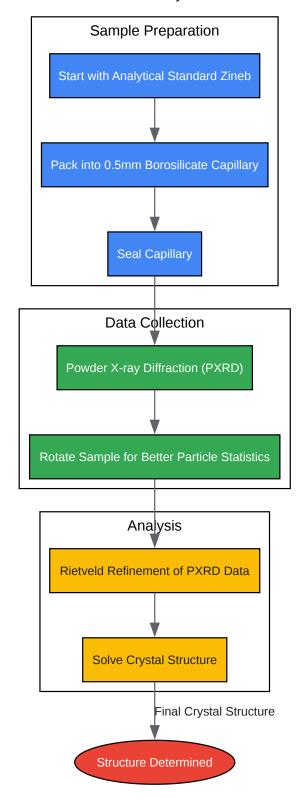
- Data Collection: The diffraction data was collected at room temperature. To ensure better particle statistics, the capillary containing the sample was rotated during the measurement. The X-ray wavelength used for the diffraction study was 0.71 Å.[1]
- Data Analysis: The crystal structure was solved and refined from the collected powder X-ray diffraction data.[1]

Visualizing Workflows and Structural Relationships

To better illustrate the processes and structural organization, the following diagrams have been generated using the DOT language.



Experimental Workflow for Zineb Crystal Structure Determination



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Experimental Workflow for Zineb Crystal Structure Determination.



The crystal structure of Zineb is characterized by a polymeric nature. Inorganic fragments are linked by organic ethylenebis(dithiocarbamate) (EBDTC) ligands, forming extended layers. These layers are then packed in an ABAB manner, held together by a network of hydrogen bonds.[1][2]

Inorganic Fragments (Zn2+) Organic EBDTC Ligands Structural Assembly Extended Polymeric Layers forms ABAB Stacking of Layers held together by

Logical Relationship of Zineb's Polymeric Structure

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